3-Bromo-2,5-dimethylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

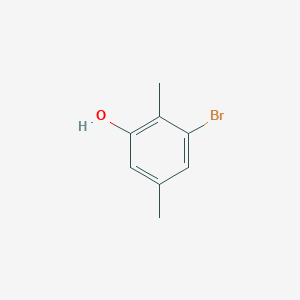

3-Bromo-2,5-dimethylphenol is an organic compound that consists of a phenol molecule substituted with bromine and two methyl groups at positions 3, 2, and 5 respectively . It is similar to 2,5-dimethylphenol, but with a bromine atom at the 3rd position .

Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of this procedure and its mechanism have been discussed in various studies .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dimethylphenol is similar to that of 2,5-dimethylphenol, but with a bromine atom at the 3rd position . A study on 3-Bromo-2-hydroxypyridine, a similar compound, used DFT and HF methods for a theoretical investigation of the molecules, where the molecular structures of the title compound have been optimized .Physical And Chemical Properties Analysis

3-Bromo-2,5-dimethylphenol is a solid at room temperature . It has a molecular weight of 201.06 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Fluorination and Chemical Synthesis

The compound 3-Bromo-2,5-dimethylphenol serves as a precursor in various chemical syntheses, including its fluorination. For instance, fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst, leads to the production of several fluorinated derivatives. These derivatives were isolated and identified, highlighting the compound's role in facilitating diverse chemical transformations (Koudstaal & Olieman, 2010).

Antibacterial and Enzyme Inhibition Studies

3-Bromo-2,5-dimethylphenol-related compounds exhibit biological activities, including antibacterial and enzyme inhibition properties. Research into N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides, derived from 2,4-Dimethylphenol, has shown promising antibacterial and anti-enzymatic activities. These findings suggest potential applications in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).

Polymerization Catalysts

The compound also finds application in the field of polymer science, particularly in the development of polymerization catalysts. New C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts based on Nickel(II) and Palladium(II) Diimine Complexes, which involve 2,6-Diphenyl Aniline Moieties, highlight the role of related compounds in advancing polymerization techniques. These catalysts demonstrate significant polymerization properties, underscoring the compound's utility in creating advanced materials (Schmid et al., 2001).

Spectroscopic and Computational Studies

Moreover, 3-Bromo-2,5-dimethylphenol and its derivatives are subjects of spectroscopic and computational studies, aiding in understanding their chemical properties and potential applications. Investigations into bromo-based thiophen chalcone derivatives, for example, offer insights into molecular structures, vibrational frequencies, and electronic absorption spectra. Such studies are instrumental in exploring the chemical properties and potential applications of these compounds in various fields (Ramesh et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2,5-dimethylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)6(2)8(10)4-5/h3-4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREZUUDTGLEZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dimethylphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B6292221.png)

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)